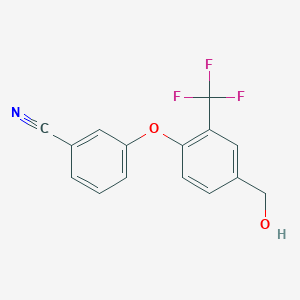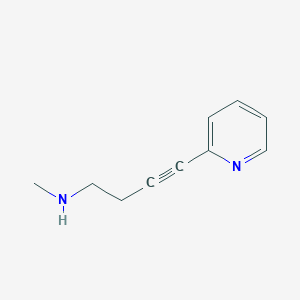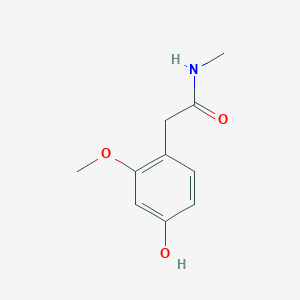
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester is an organic compound with the molecular formula C9H12O5 It is a derivative of cyclopentanone, featuring two methoxycarbonyl groups attached to the 2 and 3 positions of the cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester typically involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate or cesium carbonate. The reaction is carried out under reflux conditions, often in an autoclave, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions using similar reagents and conditions as those employed in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester involves its interaction with various molecular targets and pathways. The methoxycarbonyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanone: The parent compound, lacking the methoxycarbonyl groups.
2-Methoxycarbonylcyclopentanone: A related compound with a single methoxycarbonyl group.
Dimethyl carbonate: A reagent used in the synthesis of 1,2-Cyclopentanedicarboxylic acid, 3-oxo-, 1,2-dimethyl ester.
Uniqueness: this compound is unique due to the presence of two methoxycarbonyl groups, which enhance its reactivity and potential applications compared to similar compounds. This structural feature allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
33797-40-9 |
|---|---|
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
dimethyl 3-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)5-3-4-6(10)7(5)9(12)14-2/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FQVAXSJBWRPYCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(=O)C1C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8285172.png)


![(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B8285195.png)



![2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B8285243.png)

![Methyl 2-{4-[(trifluoromethyl)sulfonyloxy]phenyl}acetate](/img/structure/B8285263.png)




